molecular formula C19H18ClN5O4 B2644160 methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 896069-83-3

methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2644160
CAS No.: 896069-83-3
M. Wt: 415.83
InChI Key: ZYUINVNUIWKFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a purine-derived heterocyclic compound characterized by a fused imidazo[1,2-g]purine core. Key structural features include:

  • Substituents: A 4-chlorophenyl group at position 8, methyl groups at positions 1 and 7, and a methyl propanoate ester at position 2.
  • Functional groups: Two ketone groups at positions 2 and 4, contributing to its dioxo designation.
  • Core structure: The imidazo[1,2-g]purine scaffold distinguishes it from simpler purine analogs, with the imidazole ring fused to the purine system at specific positions.

Its synthesis likely involves multi-step reactions, including cyclization and esterification, similar to methods described for related compounds .

Properties

IUPAC Name

methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-11-10-24-15-16(21-18(24)25(11)13-6-4-12(20)5-7-13)22(2)19(28)23(17(15)27)9-8-14(26)29-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUINVNUIWKFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the chlorophenyl and methyl groups. The final step involves esterification to form the propanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, core structures, and key properties:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties Reference
Methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate (Target) Imidazo[1,2-g]purine 4-Chlorophenyl (C₆H₄Cl), 1,7-dimethyl, methyl propanoate Two ketones (C=O), ester (COOCH₃) Potential bioactivity inferred from purine analogs; no direct data. N/A
Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate Imidazo[2,1-f]purine 2-Methylphenyl (C₆H₄CH₃), 1-methyl, methyl acetate Ketones (C=O), ester (COOCH₃) Structural isomerism (imidazo[2,1-f] vs. [1,2-g]) affects ring fusion and properties.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl (C₆H₄NO₂), cyano (CN), phenethyl, diethyl ester Ketone (C=O), nitrile (CN), ester (COOCH₂CH₃) Yellow solid; IR (ν=2243 cm⁻¹ for CN), HRMS confirmed (M+H⁺=509.1825)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl (C₆H₄Br), benzyl, cyano (CN), diethyl ester Ketone (C=O), nitrile (CN), ester (COOCH₂CH₃) 61% purity; m.p. 223–225°C; ¹H/¹³C NMR data provided
(S)-Methyl 2-(3-acetyl-4-oxo-5,7-diphenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)-3-(1H-imidazol-4-yl)propanoate (6am) Pyrano[2,3-b]pyridine Acetyl (COCH₃), diphenyl, imidazole, methyl ester Ketone (C=O), ester (COOCH₃), imidazole (N) Anticancer candidate; tested against cell lines (e.g., MCF-7, A549)
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine 2-Hydroxyphenyl (C₆H₄OH), 1,3-dimethyl, phenyl Ketones (C=O), phenol (OH) Predicted pKa=9.11; density=1.45 g/cm³; no bioactivity data
Key Structural and Functional Differences

Core Heterocycles: The target compound’s imidazo[1,2-g]purine core differs from imidazo[2,1-f]purine () in ring fusion positions, altering electronic and steric properties.

Brominated analogs (e.g., 2c) may exhibit higher lipophilicity than chlorinated derivatives . Ester variations: The target’s methyl propanoate (CH₂CH₂COOCH₃) offers a longer alkyl chain than methyl acetate (COOCH₃ in ), possibly affecting solubility and metabolic stability .

Synthetic Strategies :

  • Bromination (e.g., conversion of 4 to 5 in ) and esterification (e.g., ) are common methods for introducing substituents in related compounds.
  • Multi-component reactions (e.g., one-pot syntheses in ) are efficient for constructing complex heterocycles .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (M+H⁺) Reference
1l 5.30–5.22 (m, 1H), 3.84 (s, 3H) 199.8 (C=O), 170.7 (COOCH₃) 509.1825 (found)
2c 7.52–7.34 (m, 9H), 3.38 (dd, J=15.0 Hz) 175.5 (C=O), 128.4 (Ar-C) 550.0816 (found)

Table 2: Physicochemical Properties

Compound Melting Point (°C) Purity Density (g/cm³) pKa
1l 243–245 51% N/A N/A
2c 223–225 61% N/A N/A
8 N/A N/A 1.45±0.1 9.11±0.30

Biological Activity

Methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by an imidazo[1,2-g]purine core with multiple substituents that influence its biological activity. The presence of the 4-chlorophenyl group is particularly notable for its potential role in enhancing antimicrobial efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

Minimum Inhibitory Concentrations (MICs)

The compound was tested against several clinically important bacteria including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated varying degrees of effectiveness:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus>128No significant activity
Klebsiella pneumoniae64Moderate activity
Pseudomonas aeruginosa199Moderate inhibitory activity

The compound exhibited no activity against methicillin-resistant strains of S. aureus, suggesting limited effectiveness against resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for anticancer effects. Studies have shown that it can reduce cell viability in cancer cell lines such as Caco-2 and A549.

Cell Viability Assays

The following table summarizes the results from cell viability assays:

Cell Line Concentration (µM) Viability (%) Significance
Caco-25039.8p < 0.001
A5495056.9p = 0.0019

These results indicate that the compound significantly decreases cell viability in Caco-2 cells while exhibiting less pronounced effects on A549 cells .

The biological activity of this compound is believed to involve interactions with cellular targets that are critical for bacterial survival and cancer cell proliferation.

Binding Interactions

Studies suggest that the compound forms hydrogen bonds with key amino acid residues in target enzymes such as phenylalanyl-tRNA synthetase (PheRS), which is crucial for protein synthesis in bacteria. This interaction may lead to inhibition of bacterial growth by disrupting essential metabolic processes .

Q & A

Q. What spectroscopic methods are essential for characterizing the structural integrity of methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-3-yl]propanoate?

  • Methodological Answer : A combination of 1H NMR , 13C NMR , IR , and HRMS is critical. For example:
  • 1H/13C NMR identifies hydrogen and carbon environments, such as distinguishing aromatic protons (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .
  • IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for the dioxo and ester moieties) .
  • HRMS validates molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.0001 Da) .
    Table 1 : Key Spectroscopic Benchmarks
TechniqueTarget SignalsPurposeEvidence
1H NMRδ 7.4–7.6 (aromatic), δ 3.6–3.8 (ester CH3)Confirm substituent integration
IR1700–1750 cm⁻¹ (C=O)Verify carbonyl groups
HRMSMolecular ion accuracyValidate synthesis

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use column chromatography (silica gel, DCM/EtOH 93:7 eluent) followed by recrystallization (e.g., ether/hexane). Evidence shows yields improve with gradient elution and solvent polarity adjustments . For impurities like unreacted intermediates, TLC monitoring (Rf 0.3–0.5 in ethyl acetate/hexane) is recommended .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imidazo-purine cyclization efficiency .
  • Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Stepwise Synthesis : Isolate intermediates (e.g., 8-(4-chlorophenyl)purine precursor) before esterification to reduce side reactions .
    Table 2 : Yield Optimization Parameters
ParameterAdjustmentExpected OutcomeEvidence
CatalystZnCl₂ (10 mol%)Cyclization efficiency +15%
SolventDMF → DCMIntermediate stability

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian) to identify steric or electronic effects from the 4-chlorophenyl group .
  • Variable Temperature NMR : Use to detect conformational flexibility in the imidazo-purine core .
  • Isotopic Labeling : Introduce ¹³C labels at the ester carbonyl to confirm assignment accuracy .

Q. What computational approaches aid in studying this compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to adenosine receptors (targeting the purine core) using AutoDock Vina .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the 2,4-dioxo sites .
  • COMSOL Multiphysics : Model dissolution kinetics for formulation studies .

Q. How to design experiments aligned with theoretical frameworks (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Conceptual Linkage : Base synthesis on purine-based kinase inhibition mechanisms (e.g., ATP-binding site targeting) .
  • Hypothesis-Driven Design : Test substituent effects (e.g., 4-chlorophenyl vs. 4-bromophenyl) on inhibitory potency using in vitro assays .
  • Data Triangulation : Combine enzymatic IC₅₀ data with molecular dynamics simulations to refine SAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.